molecular formula C19H21N5O2 B3824602 3-{2-[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one

3-{2-[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one

Cat. No. B3824602
M. Wt: 351.4 g/mol
InChI Key: IYINYFVMRPWRBQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazoles are another class of five-membered heterocyclic compounds, containing two nitrogen atoms and three carbon atoms in the ring . They have a wide variety of biological activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Pyrazole-containing compounds have been synthesized by various methods, including intermediate derivatization methods (IDMs) .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole also contains two nitrogen atoms in its structure .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological target. For example, some pyrazole-containing compounds have been shown to inhibit the GABA–chloride ion channel .

Future Directions

Heterocyclic compounds like imidazole and pyrazole have a great importance in the development of new drugs . They have a broad range of chemical and biological properties, making them valuable in the development of novel drugs .

properties

IUPAC Name

3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-12-16(22-21-14)18-17(15-6-3-2-4-7-15)20-13-24(18)10-9-23-8-5-11-26-19(23)25/h2-4,6-7,12-13H,5,8-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYINYFVMRPWRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=C(N=CN2CCN3CCCOC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one
Reactant of Route 2
Reactant of Route 2
3-{2-[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one
Reactant of Route 3
Reactant of Route 3
3-{2-[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one
Reactant of Route 4
3-{2-[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one
Reactant of Route 5
3-{2-[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one
Reactant of Route 6
3-{2-[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one

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